BenchChemオンラインストアへようこそ!

5-(benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide

Src kinase Lead optimization Lipophilicity

5-(Benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021060-25-2) is a synthetic, fully substituted 4H-pyran-2-carboxamide derivative. It belongs to a class of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides that have been investigated as potential inhibitors of Src family kinases (SFKs), a key target in cancer progression research.

Molecular Formula C20H23NO4
Molecular Weight 341.407
CAS No. 1021060-25-2
Cat. No. B2812681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide
CAS1021060-25-2
Molecular FormulaC20H23NO4
Molecular Weight341.407
Structural Identifiers
SMILESC1CCC(CC1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
InChIInChI=1S/C20H23NO4/c22-17-11-18(20(23)21-12-15-7-3-1-4-8-15)25-14-19(17)24-13-16-9-5-2-6-10-16/h2,5-6,9-11,14-15H,1,3-4,7-8,12-13H2,(H,21,23)
InChIKeyNFIOJZNGOSWYEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021060-25-2): Sourcing Guide for Src Kinase Research


5-(Benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021060-25-2) is a synthetic, fully substituted 4H-pyran-2-carboxamide derivative . It belongs to a class of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides that have been investigated as potential inhibitors of Src family kinases (SFKs), a key target in cancer progression research [1]. The compound is characterized by a cyclohexylmethyl amide substituent at the 2-position and a benzyloxy group at the 5-position of the 4-oxo-4H-pyran core, distinguishing it from other N-substituted analogs within this chemotype.

Why Generic 4-Oxo-4H-pyran-2-carboxamide Analogs Cannot Replace 5-(Benzyloxy)-N-(cyclohexylmethyl) Derivative


Within the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series, subtle structural modifications at the N-substituent and the 6-position of the pyran ring can drastically alter the binding mode to Src kinase and the overall pharmacokinetic profile [1]. The N-cyclohexylmethyl moiety in this compound provides a specific steric and lipophilic signature compared to N-benzyl or N-isopropyl analogs; simple interchange may disrupt a key hydrophobic interaction in the ATP-binding pocket and alter the selectivity profile [1][2]. The quantitative evidence organized in Section 3 distinguishes this compound from the closest commercially available analog (N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide, CAS 1021060-07-0) on the key parameters of predicted lipophilicity, polar surface area, and hydrogen bonding capacity .

Quantitative Differentiation Evidence for 5-(Benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide (1021060-25-2) vs. Closest Analogs


Predicted Lipophilicity (logP) Advantage Over N-Benzyl Analog (CAS 1021060-07-0)

The target compound exhibits a higher predicted logP (3.68) compared to the N-benzyl analog (logP 2.9), representing a moderate increase in lipophilicity that could improve membrane permeability for intracellular kinase target engagement . The increased logP arises from the substitution of the planar benzyl group with the more hydrophobic cyclohexylmethyl moiety.

Src kinase Lead optimization Lipophilicity

Reduced Polar Surface Area (PSA) Relative to N-Benzyl Analog Supports Improved Permeability

The target compound displays a lower polar surface area (PSA = 65.5 Ų) than the N-benzyl analog (PSA = 87.4 Ų) . This difference is mechanistically plausible because the N-cyclohexylmethyl group is saturated and non-polar, while the N-benzyl group includes an aromatic ring that contributes to overall polarity. Compounds with PSA below 90 Ų are generally considered to have favorable oral absorption and blood-brain barrier penetration potential .

Drug-likeness PSA Permeability

Structurally Distinct N-Cyclohexylmethyl Group May Engage a Unique Hydrophobic Subpocket in Src Kinase

The N-cyclohexylmethyl group introduces a saturated, conformationally flexible cyclohexane ring that occupies a different region of the ATP-binding site compared to the planar N-benzyl or compact N-isopropyl substituents [1]. In related spirocyclic benzopyran scaffolds, an N-cyclohexylmethyl substitution was shown to engage a deep hydrophobic pocket, leading to sub-nanomolar binding affinities (Ki = 0.32 nM) that could not be replicated by N-benzyl or N-fluorobenzyl replacements [2]. While direct Src kinase binding data for the target compound are not yet publicly available, the steric and hydrophobic profile of the cyclohexylmethyl group in this 4H-pyran scaffold is expected to confer a distinct binding mode relative to simpler N-alkyl or N-benzyl analogs [1].

Kinase selectivity Hydrophobic pocket Structure-based design

Rotatable Bond Count and Molecular Flexibility Conform to Drug-Likeness Guidelines

The target compound contains 7 rotatable bonds, positioning it within the acceptable range for oral bioavailability (≤10 rotatable bonds per Veber's rule) . In contrast, the N-benzyl analog has only 6 rotatable bonds but a less favorable hydrogen bond balance. The combination of 7 rotatable bonds, 2 H-bond donors, and a PSA of 65.5 Ų yields zero violations of Lipinski's Rule of Five and a favorable Veber profile .

Drug-likeness Rotatable bonds Bioavailability

Recommended Research & Procurement Applications for 5-(Benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021060-25-2)


Src Kinase Lead Optimization (Scaffold-Hopping from Benzopyran Series)

This compound serves as a direct structural analog in the 4H-pyran-2-carboxamide series, providing a saturated N-cyclohexylmethyl substituent that mimics the hydrophobic pocket engagement observed in spirocyclic benzopyran Src inhibitors [1]. The reduced PSA (65.5 Ų) and increased logP (3.68) relative to the N-benzyl analog suggest improved cellular permeability; medicinal chemistry teams can use this compound as a starting scaffold for systematic SAR exploration at the 6-position .

Chemical Biology Probe for Src-Dependent Signaling Pathways

The distinct hydrogen bond donor/acceptor profile (2 donors, 5 acceptors) and favorable RO5 profile (0 violations) position this compound as a potential chemical probe for dissecting Src-mediated signal transduction in cancer cell lines . Researchers can compare this compound head-to-head with the N-benzyl analog (CAS 1021060-07-0) to investigate how the N-cyclohexylmethyl modification alters kinase selectivity and cellular phenotype [1].

Combinatorial Library Synthesis for Kinase Inhibitor Discovery

The 4H-pyran-2-carboxamide core with a benzyloxy group at the 5-position provides a versatile synthetic handle for further derivatization at the 6-position [1]. The N-cyclohexylmethyl amide is a distinguishing feature that can be incorporated into a diverse screening library to probe the hydrophobic subpocket of the Src ATP-binding site, offering a differentiated chemotype from the more common N-aryl amide series [1].

Quote Request

Request a Quote for 5-(benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.